2-Amino-N-ethyl-5,7-dimethyl-1,8-naphthyridine-3-carboxamide
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Overview
Description
2-Amino-N-ethyl-5,7-dimethyl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and two methyl groups attached to the naphthyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-ethyl-5,7-dimethyl-1,8-naphthyridine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal to form 2-amino-7-methylnaphthyridine. This intermediate is then further functionalized through various reactions to introduce the ethyl and carboxamide groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-ethyl-5,7-dimethyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane is commonly used for oxidizing methyl groups to aldehydes.
Reduction: Sodium borohydride is often used for reducing nitro groups to amino groups.
Substitution: Various electrophiles can be used under acidic or basic conditions to introduce new substituents on the aromatic ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield 2-amino-1,8-naphthyridine-7-carboxaldehyde .
Scientific Research Applications
2-Amino-N-ethyl-5,7-dimethyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antiviral and antimicrobial agents.
Medicine: Some derivatives are being investigated for their anticancer properties.
Industry: It is used in the development of dyes, light-emitting diodes, and molecular sensors.
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-5,7-dimethyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis. The compound binds to bacterial DNA gyrase, inhibiting its function and thereby preventing bacterial replication .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7-hydroxymethyl-1,8-naphthyridine
- 2-Amino-1,8-naphthyridine-7-carboxaldehyde
- 2,7-Dimethyl-4-methoxy-1,8-naphthyridine
Uniqueness
2-Amino-N-ethyl-5,7-dimethyl-1,8-naphthyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and carboxamide groups contribute to its enhanced solubility and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Properties
CAS No. |
62396-31-0 |
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Molecular Formula |
C13H16N4O |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-amino-N-ethyl-5,7-dimethyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C13H16N4O/c1-4-15-13(18)10-6-9-7(2)5-8(3)16-12(9)17-11(10)14/h5-6H,4H2,1-3H3,(H,15,18)(H2,14,16,17) |
InChI Key |
DLGZIGARTSMDMT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(N=C2C(=C1)C(=CC(=N2)C)C)N |
Origin of Product |
United States |
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